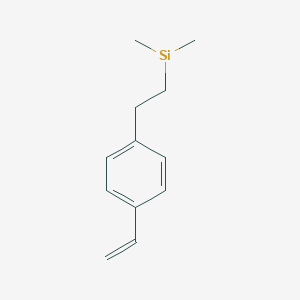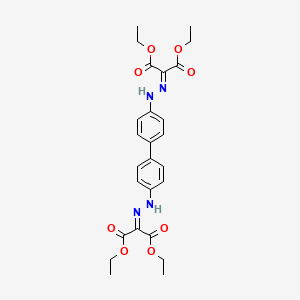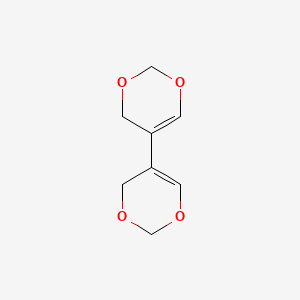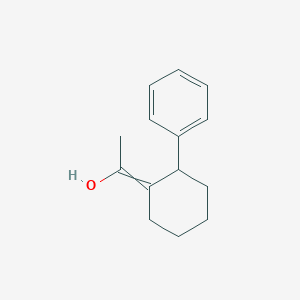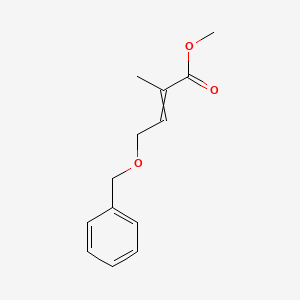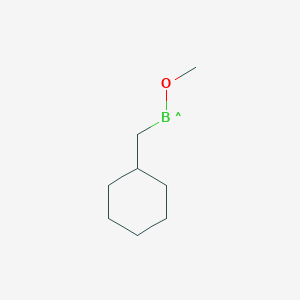![molecular formula C27H27AlP2 B14340795 [(Dimethylalumanyl)methylene]bis(diphenylphosphane) CAS No. 96686-09-8](/img/structure/B14340795.png)
[(Dimethylalumanyl)methylene]bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) is an organophosphorus compound that features a unique combination of aluminum and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylalumanyl)methylene]bis(diphenylphosphane) typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows: [ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2\text{NaCl} ] This method yields the desired compound along with sodium chloride as a byproduct .
Industrial Production Methods
While specific industrial production methods for [(Dimethylalumanyl)methylene]bis(diphenylphosphane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The methylene group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide for oxidation reactions.
Reducing agents: Lithium for reduction reactions.
Substituting agents: Alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides and sulfides: Formed during oxidation.
Secondary phosphines: Formed during reduction.
Substituted methylene derivatives: Formed during substitution.
Aplicaciones Científicas De Investigación
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in catalysis and material science for the development of new materials.
Mecanismo De Acción
The mechanism by which [(Dimethylalumanyl)methylene]bis(diphenylphosphane) exerts its effects involves its ability to act as a chelating ligand. The compound can form stable complexes with metals through its phosphorus donor atoms, which allows it to influence various chemical reactions and processes. The molecular targets and pathways involved include metal centers in coordination complexes .
Comparación Con Compuestos Similares
[(Dimethylalumanyl)methylene]bis(diphenylphosphane) can be compared with other similar compounds such as:
1,1-Bis(diphenylphosphino)methane: Similar in structure but lacks the aluminum component.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with a different backbone structure.
Methylenebis(dibutyldithiocarbamate): Contains sulfur instead of phosphorus and has different applications .
The uniqueness of [(Dimethylalumanyl)methylene]bis(diphenylphosphane) lies in its combination of aluminum and phosphorus atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
96686-09-8 |
|---|---|
Fórmula molecular |
C27H27AlP2 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
[dimethylalumanyl(diphenylphosphanyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C25H21P2.2CH3.Al/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;/h1-21H;2*1H3; |
Clave InChI |
VPXNWGZDRNBGRH-UHFFFAOYSA-N |
SMILES canónico |
C[Al](C)C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


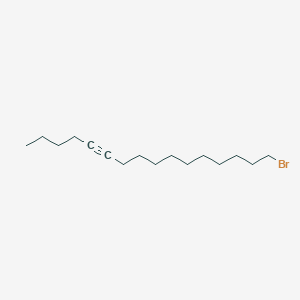
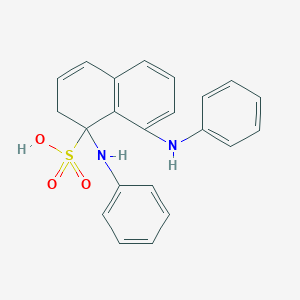

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
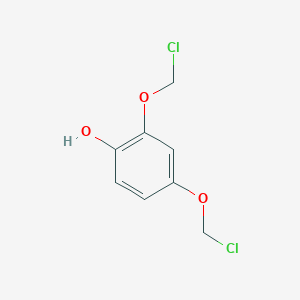
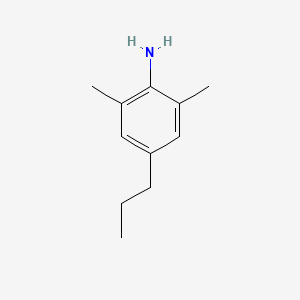
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
